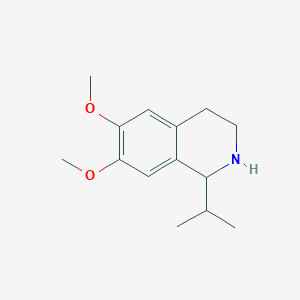

1-Isopropyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline

Description

Properties

IUPAC Name |

6,7-dimethoxy-1-propan-2-yl-1,2,3,4-tetrahydroisoquinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21NO2/c1-9(2)14-11-8-13(17-4)12(16-3)7-10(11)5-6-15-14/h7-9,14-15H,5-6H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRWSLTSAQIJKQL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1C2=CC(=C(C=C2CCN1)OC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-Isopropyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline and isopropyl bromide.

Reaction Conditions: The reaction is carried out in the presence of a base, such as potassium carbonate, in an organic solvent like tetrahydrofuran. The mixture is heated under reflux conditions to facilitate the alkylation reaction.

Purification: The crude product is purified using techniques such as column chromatography to obtain the desired compound in high purity.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, including the use of continuous flow reactors and automated purification systems.

Chemical Reactions Analysis

1-Isopropyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding quinoline derivatives.

Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound to its fully reduced form.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and varying temperatures and pressures depending on the specific reaction.

Scientific Research Applications

Pharmacological Applications

1. Neuropharmacology

1-IPDMT has been studied for its effects on neurotransmitter systems. Research indicates that tetrahydroisoquinolines can influence dopamine and serotonin pathways, which are crucial for mood regulation and cognitive function.

- Case Study : A study published in the Journal of Neurochemistry demonstrated that derivatives of tetrahydroisoquinoline exhibited significant binding affinity to dopamine receptors, suggesting potential use in treating disorders like schizophrenia and Parkinson's disease .

2. Cardiovascular Research

The compound has also been investigated for its role in cardiovascular health. Specifically, it has been linked to the modulation of ion channels that affect heart rhythm.

- Case Study : Research on a related compound, YM758 (which incorporates 1-IPDMT), showed promise as a "funny" current channel inhibitor for treating conditions such as stable angina and atrial fibrillation .

Synthetic Applications

1. Organic Synthesis

1-IPDMT serves as an important intermediate in organic synthesis. Its structure allows for various modifications leading to the creation of other biologically active compounds.

- Synthesis Method : The lithiation of 1,2,3,4-tetrahydroisoquinoline followed by electrophilic quenching has been optimized using in situ IR spectroscopy. This method enables the production of various substituted tetrahydroisoquinolines with potential pharmacological activity .

Neurochemical Research

The compound's influence on neurotransmitter levels has made it a subject of interest in neurochemical studies.

- Research Findings : Studies have shown that isoquinoline derivatives can modulate voluntary ethanol ingestion in animal models, indicating a potential role in addiction research .

Summary Table of Applications

Mechanism of Action

The mechanism of action of 1-Isopropyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets and pathways. It is believed to modulate neurotransmitter systems by binding to receptors or inhibiting enzymes involved in neurotransmitter synthesis and degradation. The exact molecular targets and pathways are still under investigation, but studies suggest its potential role in modulating dopaminergic and serotonergic systems.

Comparison with Similar Compounds

Data Tables

Table 1: Pharmacological Activity of Selected THIQ Derivatives

Biological Activity

1-Isopropyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline (IDTIQ) is a compound belonging to the tetrahydroisoquinoline family, which has garnered attention for its diverse biological activities. This article explores the biological activity of IDTIQ, focusing on its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

IDTIQ is characterized by its tetrahydroisoquinoline backbone with specific methoxy and isopropyl substitutions. The general structure can be represented as follows:

This structure contributes to its interaction with various biological targets.

1. Antiviral Activity

Recent studies have indicated that derivatives of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline exhibit significant inhibitory effects against HIV-1 reverse transcriptase (RT). In a study involving the synthesis of multiple analogues, compounds demonstrated over 50% inhibition at a concentration of 100 µM. Notably, compounds 8h and 8l showed promising inhibition rates of 74.82% and 72.58%, respectively. The SAR analysis suggested that specific structural modifications enhance antiviral potency ( ).

| Compound | Inhibition Rate (%) at 100 µM |

|---|---|

| 8h | 74.82 |

| 8l | 72.58 |

2. Cardioprotective Properties

Another area of interest is the cardioprotective effects of IDTIQ. A study examined its role in Na+/Ca2+-exchange mechanisms and found that it could provide protective effects against cardiac ischemia-reperfusion injury. The compound was shown to modulate calcium homeostasis effectively, suggesting potential therapeutic applications in cardiovascular diseases ( ).

3. Beta-Adrenoceptor Activity

IDTIQ derivatives have also been evaluated for their activity on beta-adrenoceptors. Some compounds displayed weak agonistic or antagonistic properties, indicating a potential role in modulating cardiovascular responses ( ).

Structure-Activity Relationship (SAR)

The SAR studies conducted on various tetrahydroisoquinoline derivatives have revealed critical insights into how structural changes affect biological activity:

- Methoxy Substituents : The presence of methoxy groups at positions 6 and 7 enhances binding affinity to biological targets.

- Alkyl Substituents : The introduction of isopropyl groups appears to improve solubility and bioavailability.

- Aromatic Rings : Modifications involving aromatic rings can significantly influence the selectivity and potency against specific enzymes like HIV-1 RT.

Case Study 1: HIV-1 Inhibition

In a detailed investigation involving the synthesis of novel tetrahydroisoquinoline analogues, researchers identified several compounds with IC50 values below 10 µM against HIV-1 RT. The study emphasized the importance of specific functional groups in enhancing inhibitory activity ( ).

Case Study 2: Cardioprotection

A study focusing on the cardioprotective effects of IDTIQ demonstrated that pre-treatment with the compound reduced myocardial infarction size in animal models. This effect was attributed to improved calcium handling during ischemic episodes ( ).

Q & A

Q. What are the most reliable synthetic routes for 1-alkyl-6,7-dimethoxy-tetrahydroisoquinolines, and how do reaction conditions influence yields?

- Methodological Answer : The Pictet-Spengler reaction is widely used for synthesizing tetrahydroisoquinoline scaffolds. For 1-alkyl derivatives, phenethylamine derivatives are acetylated, cyclized (e.g., using polyphosphoric acid, PPA), and reduced (e.g., with KBH₄). demonstrates a 3-step synthesis of 1-methyl derivatives with simplified workup and minimal byproducts. Microwave-assisted methods () reduce reaction times (e.g., 30 minutes vs. 24 hours) and improve yields (up to 85%) compared to traditional heating. Key parameters include temperature control (<150°C to avoid decomposition) and stoichiometric ratios of arylalkylamine precursors. Table 1 : Comparison of Traditional vs. Microwave-Assisted Synthesis

| Parameter | Traditional (PPA) | Microwave-Assisted |

|---|---|---|

| Reaction Time | 18–24 hours | 30 minutes |

| Yield (%) | 60–70 | 75–85 |

| Byproduct Formation | Moderate | Low |

| References: |

Q. How are structural features of 1-isopropyl-6,7-dimethoxy derivatives confirmed spectroscopically?

- Methodological Answer : Nuclear Magnetic Resonance (¹H/¹³C NMR) and Infrared (IR) spectroscopy are critical. For example:

- ¹H NMR : Methoxy groups at C6/C7 appear as singlets (δ 3.70–3.85 ppm). The isopropyl group shows a multiplet for CH(CH₃)₂ (δ 1.20–1.40 ppm) and a septet for the central proton (δ 2.50–2.70 ppm).

- IR : Stretching vibrations for O-CH₃ (~2830–2850 cm⁻¹) and N-H bends (~1650 cm⁻¹) confirm substitution patterns.

provides spectral data for analogous compounds, validating these assignments.

References:

Q. What pharmacological activities are associated with 6,7-dimethoxy-tetrahydroisoquinoline derivatives?

Q. How can contradictory data on bifunctional vs. monofunctional tetrahydroisoquinoline derivatives be resolved?

- Methodological Answer : Contradictions arise from differing substitution patterns and assay conditions. For example, notes that bifunctional derivatives (e.g., 4,4'-phenylenediamine-linked analogs) may show reduced antimicrobial activity compared to monofunctional analogs due to steric hindrance. To resolve discrepancies:

- Use standardized bioassays (e.g., CLSI guidelines for antimicrobial testing).

- Compare logP values to assess hydrophobicity’s role in activity.

Table 2 : Activity Comparison of Mono- vs. Bifunctional Derivatives

| Derivative Type | Antibacterial MIC (µg/mL) | LogP |

|---|---|---|

| Monofunctional (C1) | 2.5 | 2.1 |

| Bifunctional (C4-C4') | 12.0 | 3.8 |

| References: |

Q. What strategies optimize enantioselective synthesis of 1-substituted tetrahydroisoquinolines?

- Methodological Answer : Chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis (e.g., BINOL-phosphine ligands) achieve enantiomeric excess (ee >90%). describes (1S)-1-phenyl derivatives synthesized via asymmetric hydrogenation (Pd/C, chiral ligand). Key factors include:

- Catalyst loading (1–5 mol%).

- Solvent polarity (e.g., THF vs. MeOH).

- Temperature (-20°C to 25°C).

HPLC with chiral columns (e.g., Chiralpak AD-H) validates ee.

References:

Q. How do alkyl chain length (C6–C17) and substitution position modulate biological activity?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.